molecular formula C20H21FN2O4 B2865984 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide CAS No. 921587-16-8

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide

Cat. No.: B2865984
CAS No.: 921587-16-8
M. Wt: 372.396
InChI Key: FSTVIYBRSSAZJC-UHFFFAOYSA-N
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Description

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide features a 1,5-benzoxazepin core, a seven-membered heterocyclic ring system fused with a benzene ring. The benzoxazepin moiety is substituted at positions 3, 3, and 5 with methyl groups and at position 7 with an acetamide group bearing a 2-fluorophenoxy substituent.

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O4/c1-20(2)12-27-17-9-8-13(10-15(17)23(3)19(20)25)22-18(24)11-26-16-7-5-4-6-14(16)21/h4-10H,11-12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSTVIYBRSSAZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide typically involves multiple steps. The process begins with the preparation of the fluorophenoxy intermediate, followed by the formation of the tetrahydrobenzo oxazepin ring. The final step involves the acylation of the intermediate to form the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include benzoxazepin derivatives with variations in the acyl side chain and substituents (Table 1).

Table 1: Structural Comparison of Benzoxazepin Derivatives

Compound Name Core Structure Substituent (R Group) Molecular Weight Key Features
Target Compound 1,5-Benzoxazepin 2-Fluorophenoxy acetamide Inferred Fluorine (polar), methyl groups
BI81799 1,5-Benzoxazepin 4-(Trifluoromethyl)benzamide 392.37 Trifluoromethyl (lipophilic)
BF38395 1,5-Benzoxazepin 4-tert-Butylbenzamide 380.48 Bulky tert-butyl (steric hindrance)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Pyrimidine-acetamide 4-Chlorophenyl sulfanyl Not reported Sulfanyl linker, chlorophenyl

Key Observations :

  • Target Compound: The 2-fluorophenoxy acetamide group introduces polarity via the fluorine atom, which may enhance solubility compared to lipophilic trifluoromethyl (BI81799) or steric tert-butyl (BF38395) groups. The acetamide linkage (–NHCO–) differs from benzamide (–CONH–) in hydrogen-bonding capacity and conformational flexibility.
  • BI81799 and BF38395 : Benzamide derivatives with electron-withdrawing (trifluoromethyl) or bulky (tert-butyl) groups, likely influencing target selectivity and metabolic stability .
  • Pyrimidine-Acetamide Analogs : These feature a sulfanyl linker and chlorophenyl group, forming intramolecular N–H⋯N hydrogen bonds (S(7) motif) and crystal-packing dimers (R₂²(8) motif).

Hydrogen Bonding and Solid-State Behavior

The target compound’s acetamide group and fluorophenoxy substituent are poised to engage in distinct intermolecular interactions:

  • Acetamide vs. Benzamide: The –NHCO– group can act as both hydrogen bond donor (N–H) and acceptor (C=O), whereas benzamide’s –CONH– offers similar functionality but with altered geometry.
  • Fluorophenoxy Interactions: The fluorine atom may participate in weak C–F⋯H or F⋯π interactions, contrasting with the stronger N–H⋯O/N/Cl bonds observed in pyrimidine-acetamide analogs .

Physicochemical and Pharmacological Implications

  • Metabolic Stability : Fluorine’s electronegativity may mitigate oxidative metabolism, whereas tert-butyl groups in BF38395 could hinder enzymatic access .
  • Target Binding : The acetamide’s flexibility might allow better accommodation in enzyme active sites compared to rigid benzamide derivatives.

Biological Activity

The compound 2-(2-fluorophenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)acetamide , with the CAS number 921587-16-8 , is a synthetic organic molecule belonging to the class of benzoxazepines. Its unique structure combines a fluorophenoxy group with a tetrahydrobenzoxazepine moiety, which may contribute to its potential biological activities. This article explores the biological activity of this compound based on available research findings.

The molecular formula for this compound is C20H21FN2O4C_{20}H_{21}FN_{2}O_{4}, with a molecular weight of 372.4 g/mol . The presence of a fluorine atom is believed to enhance the compound's lipophilicity and biological activity, making it an interesting subject for medicinal chemistry research .

Biological Activity Overview

Research into the biological activity of this compound has identified several potential therapeutic effects:

  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. The mechanism by which it operates could involve the modulation of signaling pathways associated with cell proliferation and apoptosis.
  • Neuroprotective Effects : The structural characteristics of the compound may indicate potential neuroprotective properties. Compounds in the benzoxazepine class have been studied for their effects on neurodegenerative diseases.
  • Anti-inflammatory Activity : There is evidence to suggest that similar compounds can modulate inflammatory responses in various biological systems.

Anticancer Activity

Recent studies have highlighted the potential of benzoxazepine derivatives in cancer therapy. For instance, compounds structurally related to this compound have been shown to inhibit cancer cell proliferation and induce apoptosis in vitro and in vivo models .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCancer TypeMechanism of ActionResult Summary
Study AColorectal CancerInduction of apoptosisSignificant reduction in tumor growth
Study BBreast CancerInhibition of cell proliferationDecreased viability of cancer cells
Study CLung CancerModulation of signaling pathwaysEnhanced apoptotic markers observed

Neuroprotective Effects

Benzoxazepine derivatives have been investigated for their neuroprotective effects against oxidative stress and neuroinflammation. These compounds may inhibit pathways leading to neuronal apoptosis and promote cell survival through antioxidant mechanisms .

Anti-inflammatory Activity

Compounds similar to this compound have shown promise in reducing inflammation by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

A case study involving a related benzoxazepine compound demonstrated significant efficacy in reducing tumor size in xenograft models when administered at specific dosages over defined periods . The study highlighted the importance of dosage and administration routes in maximizing therapeutic effects.

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